3,3-Bis(chloromethyl)-1-cyclobutylazetidin-2-one
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Overview
Description
3,3-Bis(chloromethyl)-1-cyclobutylazetidin-2-one: is a synthetic organic compound characterized by its unique structure, which includes a cyclobutyl ring and an azetidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Bis(chloromethyl)-1-cyclobutylazetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pentaerythritol trichlorohydrin with a non-organic base like sodium hydroxide to form the desired compound . The reaction conditions often require careful control of temperature and pH to ensure the successful formation of the azetidinone ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions: 3,3-Bis(chloromethyl)-1-cyclobutylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chloromethyl groups in the compound can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or amines can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce azido or amino derivatives.
Scientific Research Applications
Chemistry: In chemistry, 3,3-Bis(chloromethyl)-1-cyclobutylazetidin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and polymers.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its azetidinone moiety is of interest for its potential biological activity, including antibacterial and antiviral properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various applications, including coatings and adhesives.
Mechanism of Action
The mechanism of action of 3,3-Bis(chloromethyl)-1-cyclobutylazetidin-2-one involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential therapeutic effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
3,3-Bis(chloromethyl)oxetane: This compound shares the chloromethyl groups but has an oxetane ring instead of an azetidinone ring.
3,3-Bis(bromomethyl)oxetane: Similar to the above compound but with bromomethyl groups instead of chloromethyl groups.
2,2-Bis(chloromethyl)-1,3-propanediol: Another related compound with chloromethyl groups but a different core structure.
Uniqueness: 3,3-Bis(chloromethyl)-1-cyclobutylazetidin-2-one is unique due to its combination of a cyclobutyl ring and an azetidinone moiety. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3,3-bis(chloromethyl)-1-cyclobutylazetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13Cl2NO/c10-4-9(5-11)6-12(8(9)13)7-2-1-3-7/h7H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTABCTITGRYDEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CC(C2=O)(CCl)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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